molecular formula C6H9NO3 B1683041 Trimethadione CAS No. 127-48-0

Trimethadione

Cat. No. B1683041
CAS RN: 127-48-0
M. Wt: 143.14 g/mol
InChI Key: IRYJRGCIQBGHIV-UHFFFAOYSA-N
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Description

Trimethadione, also known as Tridione, is an oxazolidinedione anticonvulsant . It is primarily used to treat epileptic conditions that are resistant to other treatments . It is most effective in treating absence seizures, but can also be used in refractory temporal lobe epilepsy .


Synthesis Analysis

The synthesis and anticonvulsant activity of novel heterocycles N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, bioisosteres of trimethadione (TMD, oxazolidine-2,4-dione) and phenytoin (PHE), are described .


Molecular Structure Analysis

Trimethadione’s molecular structure was calculated using Density Functional Theory (DFT) B3LYP method with 6-31G (d, p) basis set . Its infrared, Raman, and ultraviolet spectra were predicted for the first time .


Chemical Reactions Analysis

Severe adverse reactions are possible with Trimethadione, including Steven Johnson syndrome, nephrotoxicity, hepatitis, aplastic anemia, neutropenia, or agranulocytosis .


Physical And Chemical Properties Analysis

Trimethadione has a molecular formula of C6H9NO3 . It is a lipophilic weak base with pKa1 = 4.45 ± 0.02 and pKa2 = 9.14 ± 0.02 .

Scientific Research Applications

Hepatic Function Evaluation

Trimethadione has been employed as a marker to assess quantitative hepatic microsomal function, particularly in patients with chronic hepatitis. Studies have shown that the pharmacokinetics of Trimethadione, including its clearance and half-life, are significantly altered in patients with chronic liver disease. The serum dimethadione (DMO)/TMO ratio, obtainable from a single blood sampling, reflects the histologic severity of liver changes, demonstrating TMO's utility in evaluating liver function (Abei et al., 1995).

Metabolic Insights

TMO's metabolism has been studied to understand the cytochrome P450's role in drug metabolism. The only metabolite of TMO, DMO, is produced via demethylation in the liver, implicating cytochrome P450 enzymes CYP2C9 and 3A4 in TMO's metabolism. This relationship underscores the potential of TMO as a probe drug for assessing hepatic drug-oxidizing capacity, offering insights into drug-drug interactions and the metabolic capacity of the liver across different stages of life (Tanaka et al., 1996).

Therapeutic Applications Beyond Epilepsy

Innovatively, TMO has been explored for the oral dissolution of pancreatic stones in patients with chronic calcific pancreatitis. Administration of TMO led to the dissolution or reduction of pancreatic stones in a significant number of patients, marking it as a potential non-invasive treatment option for this condition. The treatment's effectiveness appeared independent of the disease's etiology, stone characteristics, or prior surgical interventions, with minor side effects reported, suggesting a favorable safety profile (Noda et al., 1994).

Safety And Hazards

Trimethadione can cause serious side effects, including rash, blood problems, liver problems, kidney problems, eye problems, and birth defects in unborn babies . It is also suspected of damaging the unborn child .

Future Directions

While Trimethadione is an effective treatment for certain types of epilepsy, its use is generally reserved for refractory cases due to its toxicity . Future research may focus on developing safer alternatives or improving the safety profile of Trimethadione.

properties

IUPAC Name

3,5,5-trimethyl-1,3-oxazolidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IRYJRGCIQBGHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID9021396
Record name Trimethadione
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Molecular Weight

143.14 g/mol
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Physical Description

Solid
Record name Trimethadione
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Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4), 2.12e+02 g/L
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Mechanism of Action

Dione anticonvulsants reduce T-type calcium currents in thalamic neurons, including thalamic relay neurons. It does so via the inhibition of voltage dependent T-type calcium channels. This raises the threshold for repetitive activity in the thalamus, and inhibits corticothalamic transmission. Thus, the abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram(EEG) with absence seizures, is dampened.
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Product Name

Trimethadione

CAS RN

127-48-0
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Melting Point

46 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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